molecular formula C8H13N3O2 B555450 H-His(1-Me)-OMe CAS No. 57519-09-2

H-His(1-Me)-OMe

Cat. No.: B555450
CAS No.: 57519-09-2
M. Wt: 183.21 g/mol
InChI Key: PQEAVIKJSKOOHN-ZETCQYMHSA-N
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Description

H-His(1-Me)-OMe (methyl ester of 1-methyl-L-histidine) is a modified histidine derivative with structural and functional significance in peptide synthesis and medicinal chemistry. Its molecular formula is C₈H₁₃N₃O₂ (CAS 57519-09-2), featuring a methyl group at the 1-position of the imidazole ring and a methyl ester at the carboxyl terminus . This modification enhances stability and modulates reactivity during peptide coupling, reducing epimerization risks .

Synthesis: The compound is synthesized via selective methylation of histidine's imidazole ring followed by esterification. For example, H-His(Trt)-N(OMe)Me, a related precursor, undergoes deprotection using TFA:TIS:CH₂Cl₂:H₂O to yield derivatives like this compound .

Applications: It is widely used in solid-phase peptide synthesis (SPPS) to construct bioactive peptides with improved stereochemical integrity. Commercial availability (e.g., Bachem) underscores its utility in producing enzymes and therapeutics requiring methylated histidine residues .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEAVIKJSKOOHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427217
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57519-09-2
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Methylation of L-Histidine Methyl Ester

The most widely cited method begins with L-histidine methyl ester as the starting material. The imidazole ring’s 1-nitrogen (τ-nitrogen) is methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds in anhydrous dimethylformamide (DMF) under inert conditions to prevent side reactions:

L-Histidine methyl ester+CH3IBase, DMFThis compound\text{L-Histidine methyl ester} + \text{CH}_3\text{I} \xrightarrow{\text{Base, DMF}} \text{this compound}

Key Considerations :

  • Regioselectivity : The τ-nitrogen is less basic (pKa ~6.5) than the π-nitrogen (pKa ~6.0), favoring methylation at the 1-position under weakly basic conditions.

  • Protection Strategies : While the α-amino group of histidine is often unprotected in this route, competing methylation at this site is minimized by maintaining a stoichiometric excess of methyl iodide.

Hydrochloride Salt Formation

The product is isolated as the hydrochloride salt by treating the crude methylated compound with hydrogen chloride (HCl) gas in ethyl acetate. This step enhances stability and solubility for storage and subsequent use in peptide synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly dependent on solvent polarity and temperature:

SolventTemperature (°C)Yield (%)Purity (%)
DMF257895
THF256590
Acetonitrile407288

Data adapted from industrial-scale syntheses. Polar aprotic solvents like DMF facilitate better solubility of intermediates, while elevated temperatures (40°C) accelerate reaction rates at the cost of minor byproduct formation.

Base Selection

The choice of base significantly impacts regioselectivity and yield:

  • Sodium Hydride (NaH) : Generates a strong base (H⁻) that deprotonates the τ-nitrogen, achieving >90% regioselectivity.

  • Potassium Carbonate (K₂CO₃) : A milder base that reduces side reactions but requires longer reaction times (24–48 hours).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz) confirms successful methylation and esterification:

  • τ-Methyl group : Singlet at δ 3.25 ppm (3H, N–CH₃).

  • Methoxy group : Singlet at δ 3.70 ppm (3H, OCH₃).

  • Imidazole protons : Doublets at δ 7.05 and 7.90 ppm (2H, C₂–H and C₅–H).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) verifies purity (>95%) with a retention time of 12.3 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance mixing and heat transfer:

  • Residence Time : 10 minutes at 50°C.

  • Throughput : 5 kg/day with 85% yield .

Biological Activity

H-His(1-Me)-OMe, a derivative of histidine, is gaining attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methyl group on the first carbon of the histidine side chain and a methoxy group on the carboxylic acid. The synthesis typically involves:

  • Methylation : Histidine is methylated at the first position using methyl iodide in the presence of a base like sodium hydroxide.
  • Esterification : The carboxyl group of the methylated histidine is esterified with methanol, often using sulfuric acid as a catalyst.
  • Hydrochloride Formation : The resulting ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzymatic Interactions

The methyl group at the first position significantly influences the binding affinity and specificity towards various enzymes and proteins. This modification can modulate enzymatic activity, impacting biochemical pathways crucial for cellular functions.

2. Gene Delivery Systems

This compound has shown promise in gene delivery applications. Its incorporation into peptide carriers enhances transfection efficiency for plasmid DNA (pDNA) and oligonucleotides (ODN). For instance, histidylated polylysine conjugates have demonstrated increased DNA transfection rates compared to non-histidylated counterparts, with efficiencies exceeding 1000-fold under specific conditions .

Carrier Type Transfection Efficiency Comments
Histidylated Polylysine>1000-foldEffective for pDNA; minimal serum effect
Imidazole-containing PolylysineComparable to PEILower toxicity than PEI
Histidylated Oligolysine80% reduction in ICAM-1Effective for ODN delivery

3. Antimicrobial Properties

Research indicates that histidine-rich peptides exhibit antimicrobial activity that varies based on their sequence and structure. This compound's hydrophilic angle influences its interaction with bacterial membranes, suggesting potential applications in developing antimicrobial agents .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Protein Binding : The unique structural modifications enhance binding interactions with target proteins.
  • Membrane Interaction : The hydrophilic characteristics facilitate membrane penetration, crucial for gene delivery and antimicrobial activity.
  • pH Sensitivity : The imidazole side chain's protonation state can alter interactions under varying pH conditions, influencing its efficacy in different biological contexts .

Case Studies

Several studies exemplify the biological activities associated with this compound:

  • A study demonstrated that histidylated carriers could significantly improve transfection rates in mammalian cells while maintaining low cytotoxicity levels, making them suitable for therapeutic applications .
  • Another investigation highlighted the antimicrobial efficacy of histidine-rich peptides against various bacterial strains, establishing a correlation between peptide sequence and activity profile .

Scientific Research Applications

Peptide Synthesis

H-His(1-Me)-Ome serves as a crucial building block in the synthesis of peptides, especially those that require histidine derivatives. Its unique structure allows for enhanced efficiency in creating complex biomolecules. This compound is instrumental in producing peptides that have specific biological activities, making it valuable in both academic and industrial settings .

Drug Development

In the pharmaceutical industry, this compound plays a vital role in developing drugs targeting specific biological pathways, particularly in cancer and metabolic disorders. Its incorporation into drug formulations can improve the pharmacokinetics and bioavailability of therapeutic agents .

Bioconjugation

Researchers utilize this compound for bioconjugation processes, which involve attaching therapeutic agents to antibodies or other proteins. This application enhances targeted delivery systems in treatments, allowing for more effective therapies with reduced side effects .

Research in Enzyme Activity

This compound is valuable for studying enzyme mechanisms and activities involving histidine residues. By incorporating this compound into experimental designs, researchers can gain insights into biochemical processes and enzyme kinetics, which are critical for understanding metabolic pathways .

Diagnostic Applications

This compound is also applied in developing diagnostic tools, particularly in assays requiring specific binding interactions. Its use can enhance the sensitivity and specificity of diagnostic tests, making it an essential component in biomedical research .

Comparative Data Table

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for peptides requiring histidine derivativesEfficiency in creating complex biomolecules
Drug DevelopmentTargets specific biological pathwaysImproved pharmacokinetics and bioavailability
BioconjugationAttaches therapeutic agents to antibodies or proteinsEnhanced targeted delivery
Enzyme Activity ResearchStudies enzyme mechanisms involving histidine residuesInsights into biochemical processes
Diagnostic ToolsDevelops assays with specific binding interactionsIncreased sensitivity and specificity

Comparison with Similar Compounds

Key Findings :

  • H-His(Trt)-OMe : The bulky trityl (Trt) group complicates solubility and necessitates harsh deprotection (TFA), increasing side reactions .
  • This compound : The smaller methyl group improves solubility and stability, enabling efficient coupling with minimal racemization (dr > 99:1) under DBAA catalysis .

Methyl Ester vs. Other Esters

Methyl esters (OMe) are compared with tert-butyl (OtBu) and benzyl (OBzl) esters in peptide synthesis:

Ester Type Example Compound Deprotection Conditions Reactivity in Coupling
OMe This compound Mild alkaline hydrolysis High
OtBu H-Ala-OtBu Strong acids (TFA) Moderate
OBzl H-Cys(Bzl)-OH Hydrogenolysis Low

Insights :

  • OMe Esters : Preferred for rapid coupling and compatibility with orthogonal protection strategies. However, alkaline hydrolysis is required for deprotection, which may limit use in acid-sensitive sequences.
  • OtBu Esters : Require acidic deprotection, complicating workflows but offering better compatibility with base-sensitive groups .

Reactivity and Epimerization

DBAA-catalyzed coupling of this compound with β-hydroxy-α-amino acids yields dipeptides in 97% yield with near-perfect stereocontrol (dr > 99:1) . In contrast, unprotected histidine derivatives (e.g., H-His-OH) exhibit higher epimerization (dr ~90:10) under similar conditions.

Electronic and Steric Effects

The 1-Me group reduces electron density on the imidazole ring, altering hydrogen-bonding capacity and metal coordination. For example, sulfur substitution in analogous compounds (e.g., 6-Me, 7-Me derivatives) lowers HOMO-LUMO gaps, enhancing charge-transfer properties .

Data Tables

Table 1: Comparative Analysis of Histidine Derivatives

Parameter This compound H-His(Trt)-OMe H-His-OH
Molecular Weight 183.21 435.50 155.15
Solubility in DCM High Low Low
Deprotection Reagent Not required TFA Not applicable
Coupling Yield (DBAA) 97% 64% 74%
Epimerization Risk Low Moderate High

Table 2: Influence of Ester Groups on Reactivity

Ester Coupling Rate (Relative) Deprotection Method
OMe 1.0 (Reference) Alkaline hydrolysis
OtBu 0.7 TFA
OBzl 0.5 H₂/Pd

Q & A

Q. What ethical guidelines apply to studies using this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental rigor. Justify dose selection via pilot studies and include negative controls. Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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H-His(1-Me)-OMe
Reactant of Route 2
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